N-Acetyltyramine-d4
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Overview
Description
N-Acetyltyramine-d4 is a deuterated derivative of N-acetyltyramine, a compound belonging to the class of tyramines. Tyramines are naturally occurring monoamines derived from the amino acid tyrosine. This compound is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyltyramine-d4 typically involves the acetylation of deuterated tyramine. The process begins with the preparation of deuterated tyramine, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyltyramine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its amine form.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include deacetylated tyramine, quinones, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
N-Acetyltyramine-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of related compounds.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of N-Acetyltyramine-d4 involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes such as monoamine oxidases, which catalyze its oxidation. The compound also interacts with trace amine-associated receptors, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyltyramine: The non-deuterated form of N-Acetyltyramine-d4.
N-Acetyltryptamine: Another acetylated derivative of a biogenic amine.
Tyramine: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and analysis in complex biological matrices, providing a significant advantage over non-deuterated analogs.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
183.24 g/mol |
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i6D2,7D2 |
InChI Key |
ATDWJOOPFDQZNK-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])NC(=O)C |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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